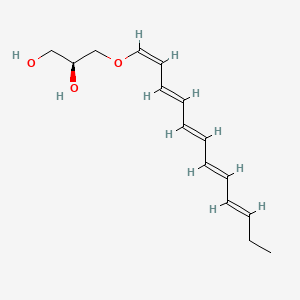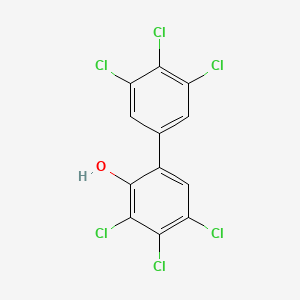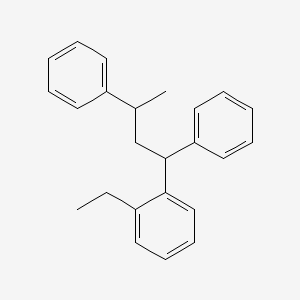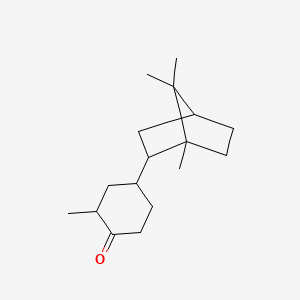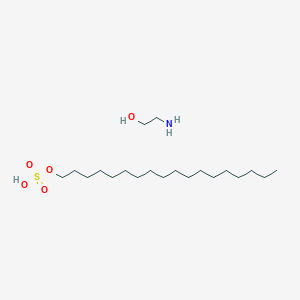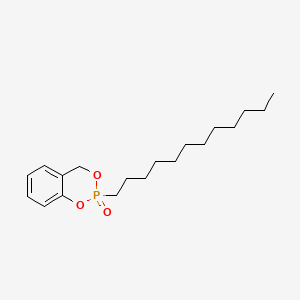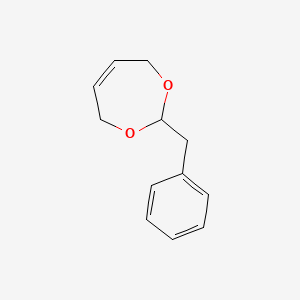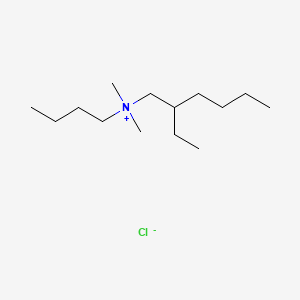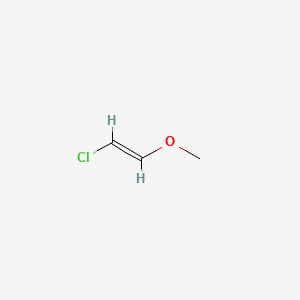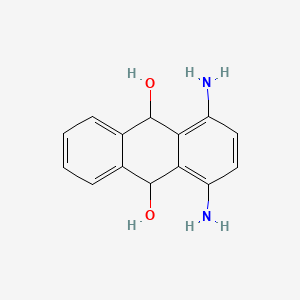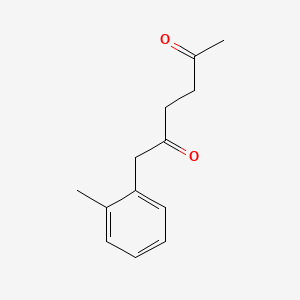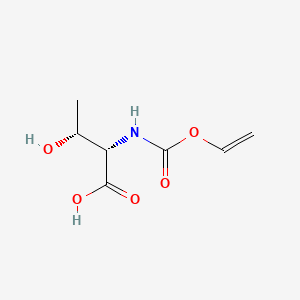
N-((Vinyloxy)carbonyl)-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((Vinyloxy)carbonyl)-L-threonine is a specialized organic compound that features a vinyloxycarbonyl group attached to the amino acid L-threonine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((Vinyloxy)carbonyl)-L-threonine typically involves the protection of the hydroxyl group of L-threonine followed by the introduction of the vinyloxycarbonyl group. One common method includes the reaction of L-threonine with vinyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: N-((Vinyloxy)carbonyl)-L-threonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-threonine can be oxidized to form a carbonyl group.
Reduction: The vinyloxycarbonyl group can be reduced to form a hydroxyl group.
Substitution: The vinyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted threonine derivatives.
Aplicaciones Científicas De Investigación
N-((Vinyloxy)carbonyl)-L-threonine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and polymers.
Mecanismo De Acción
The mechanism of action of N-((Vinyloxy)carbonyl)-L-threonine involves its interaction with specific molecular targets. The vinyloxycarbonyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes and enzyme activities.
Comparación Con Compuestos Similares
- N-((Vinyloxy)carbonyl)-L-serine
- N-((Vinyloxy)carbonyl)-L-tyrosine
- N-((Vinyloxy)carbonyl)-L-cysteine
Comparison: N-((Vinyloxy)carbonyl)-L-threonine is unique due to the presence of both a hydroxyl group and a vinyloxycarbonyl group, which provides distinct reactivity and functional versatility. Compared to similar compounds, it offers a unique combination of properties that can be exploited in various applications.
Propiedades
Número CAS |
45083-20-3 |
|---|---|
Fórmula molecular |
C7H11NO5 |
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
(2S,3R)-2-(ethenoxycarbonylamino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C7H11NO5/c1-3-13-7(12)8-5(4(2)9)6(10)11/h3-5,9H,1H2,2H3,(H,8,12)(H,10,11)/t4-,5+/m1/s1 |
Clave InChI |
BIYRYXIBPQJLIG-UHNVWZDZSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)OC=C)O |
SMILES canónico |
CC(C(C(=O)O)NC(=O)OC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


